3-Cyclopropoxy-5-fluorobenzaldehyde
Description
3-Cyclopropoxy-5-fluorobenzaldehyde (CAS: Not specified in evidence; molecular formula: C₁₀H₉FO₂) is a substituted benzaldehyde featuring a cyclopropoxy group at the 3-position and a fluorine atom at the 5-position of the aromatic ring. The aldehyde functional group at position 1 makes it a reactive intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The cyclopropoxy group introduces steric strain due to its three-membered ring, while the fluorine atom modulates electronic properties via its electron-withdrawing effect. This combination of steric and electronic effects distinguishes it from other benzaldehyde derivatives.
Properties
CAS No. |
1243401-13-9 |
|---|---|
Molecular Formula |
C10H9FO2 |
Molecular Weight |
180.17 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-fluorobenzaldehyde |
InChI |
InChI=1S/C10H9FO2/c11-8-3-7(6-12)4-10(5-8)13-9-1-2-9/h3-6,9H,1-2H2 |
InChI Key |
JGBLYRUBWXGOJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=CC(=C2)C=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the halogen-exchange reaction, where a precursor such as 3-cyclopropoxybenzaldehyde is reacted with a fluorinating agent to introduce the fluorine atom at the desired position . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as tetrabutylammonium fluoride.
Industrial Production Methods
Industrial production of 3-Cyclopropoxy-5-fluorobenzaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: 3-Cyclopropoxy-5-fluorobenzoic acid.
Reduction: 3-Cyclopropoxy-5-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropoxy-5-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-fluorobenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropoxy and fluorine substituents can influence the compound’s binding affinity and specificity for its molecular targets, potentially affecting various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs include:
3-Chlorobenzaldehyde (CAS: 587-04-2): Chlorine at the 3-position .
5-Fluorobenzaldehyde (CAS: 1203-91-6): Fluorine at the 5-position.
3-Methoxy-5-fluorobenzaldehyde (CAS: Not available): Methoxy at 3, fluoro at 4.
3-Ethoxybenzaldehyde (CAS: 2029-85-2): Ethoxy at 5.
Table 1: Comparative Properties of Substituted Benzaldehydes
Biological Activity
3-Cyclopropoxy-5-fluorobenzaldehyde is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including interaction mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
3-Cyclopropoxy-5-fluorobenzaldehyde features a cyclopropyl group and a fluorine atom attached to a benzaldehyde moiety. The presence of the aldehyde functional group allows for various chemical interactions, particularly covalent bonding with biological molecules, which can influence its biological activity.
Mechanisms of Biological Activity
The biological activity of 3-Cyclopropoxy-5-fluorobenzaldehyde can be attributed to its ability to interact with various biological targets:
- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets need further investigation.
Antimicrobial Activity
Research indicates that compounds similar to 3-Cyclopropoxy-5-fluorobenzaldehyde exhibit antimicrobial properties. For instance, derivatives of fluorinated benzaldehydes have shown enhanced activity against Gram-positive bacteria. While specific data on this compound is limited, the structural similarities suggest potential effectiveness in this area .
Cytotoxicity Studies
In vitro studies are necessary to evaluate the cytotoxic effects of 3-Cyclopropoxy-5-fluorobenzaldehyde on cancer cell lines. Preliminary findings from related compounds indicate that modifications in the aromatic system can lead to increased cytotoxicity against specific cancer types. Further research is needed to quantify these effects for 3-Cyclopropoxy-5-fluorobenzaldehyde specifically.
Study 1: Interaction with Biological Molecules
A study focused on the interaction of 3-Cyclopropoxy-5-fluorobenzaldehyde with various biological molecules highlighted its potential as a reactive electrophile. The reactivity profile suggests that it could serve as a lead compound for designing new therapeutics targeting specific proteins involved in disease pathways .
Study 2: Synthesis and Biological Evaluation
Another research effort involved synthesizing derivatives of 3-Cyclopropoxy-5-fluorobenzaldehyde and evaluating their biological activities. The results indicated that certain modifications enhanced the compound's efficacy against bacterial strains, supporting the hypothesis that structural variations can significantly impact biological outcomes .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
